2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one
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Overview
Description
2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known for its rigidity and three-dimensional properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often include the use of sodium hydride (NaH) and O-diphenylphosphorylhydroxylamine in dimethylformamide (DMF) at room temperature, followed by methanol ammonia in methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an allosteric inhibitor of the non-receptor protein tyrosine phosphatase SHP2, which is involved in multiple cellular signaling pathways, including the MAPK and PD-L1/PD-1 pathways . By binding to the allosteric site, the compound induces conformational changes that inhibit the enzyme’s activity, thereby modulating downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2-oxa-7-azaspiro[4.4]nonane
- 2,7-diazaspiro[4.5]decan-1-one
Uniqueness
Compared to similar compounds, 2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one stands out due to its unique spirocyclic structure, which imparts enhanced rigidity and three-dimensionality. This structural feature makes it particularly valuable in drug discovery, as it can improve the compound’s binding affinity and selectivity for its molecular targets .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)11(14)12(16)15-6-3-13(9-15)4-7-17-8-5-13/h10-11H,3-9,14H2,1-2H3 |
InChI Key |
BJXFBPGLVXRVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CCOCC2)N |
Origin of Product |
United States |
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